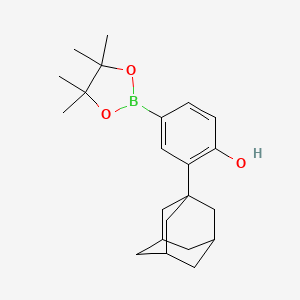
2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the CAS Number: 2217671-79-7 . It has a molecular weight of 354.3 and its molecular formula is C22H31BO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)17-5-6-19(24)18(10-17)22-11-14-7-15(12-22)9-16(8-14)13-22/h5-6,10,14-16,24H,7-9,11-13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 354.29 and its molecular formula is C22H31BO3 . It’s stored in a freezer , indicating that it’s stable at low temperatures.Wirkmechanismus
The mechanism of action of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane is not completely understood. However, it is believed that the compound is capable of forming strong covalent bonds with carbon-containing molecules, which allows it to act as a catalyst in organic synthesis or as a drug delivery vehicle. Additionally, the compound is thought to interact with the active sites of enzymes, which allows it to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-dioxaborolane are not well understood. However, it has been shown to interact with enzymes, which suggests that it may have some effect on biochemical pathways. Additionally, it has been suggested that the compound may be capable of modulating the activity of certain receptors, which could lead to physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane for laboratory experiments is that it is a stable, non-toxic compound. Additionally, it is capable of forming strong covalent bonds with carbon-containing molecules, which makes it an attractive candidate for use in a variety of scientific research applications. However, the compound is not widely available, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not completely understood, which can make it difficult to predict its effects in certain laboratory experiments.
Zukünftige Richtungen
The potential applications of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane are still being explored. Future research could focus on developing methods for synthesizing the compound in larger quantities, as well as on understanding its mechanism of action in greater detail. Additionally, further research could be conducted to explore the potential applications of the compound in drug delivery, catalysis, and organic synthesis. Finally, further research could focus on the biochemical and physiological effects of the compound, as well as on its potential side effects.
Synthesemethoden
Adamantyl-TM-dioxaborolane can be synthesized in a two-step process. The first step involves the reaction of adamantan-1-yl bromide with tetramethyl-1,3,2-dioxaborolan-2-yl phenol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane product. The second step involves the deprotection of the this compound-dioxaborolane product using hydrochloric acid. This yields the desired product in a crystalline form.
Wissenschaftliche Forschungsanwendungen
Adamantyl-TM-dioxaborolane has a number of potential scientific research applications. It has been used as a catalyst in organic synthesis, as a drug delivery vehicle, and as a reagent in the synthesis of other boron-containing compounds. Additionally, it has been used to study the interactions between boron and carbon-containing molecules, as well as to study the mechanism of action of various drugs.
Safety and Hazards
The compound is labeled with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)17-5-6-19(24)18(10-17)22-11-14-7-15(12-22)9-16(8-14)13-22/h5-6,10,14-16,24H,7-9,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXTWAPRNUSHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





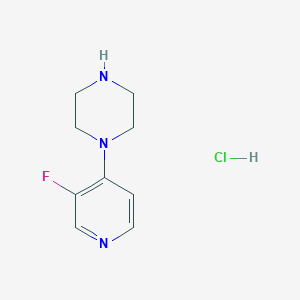
![3-cinnamyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2616376.png)
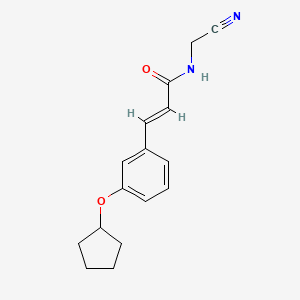
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2616378.png)
![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616381.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2616385.png)
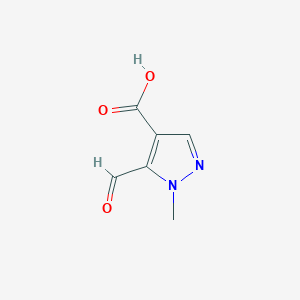
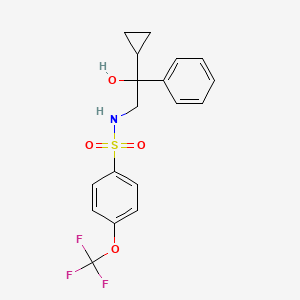
![3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2616388.png)